molecular formula C19H24N4O2S B2989227 N-cyclohexyl-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide CAS No. 941916-30-9

N-cyclohexyl-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide

Cat. No.: B2989227
CAS No.: 941916-30-9
M. Wt: 372.49
InChI Key: VEACDPUBPIAXPC-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide is a thiazole-based compound featuring a cyclohexyl carboxamide group, a 4-methyl thiazole core, and a p-tolyl-substituted ureido moiety. Its synthesis involves coupling ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate derivatives with amines under classic coupling conditions, followed by hydrolysis and amidation steps .

Properties

IUPAC Name

N-cyclohexyl-4-methyl-2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-12-8-10-15(11-9-12)22-18(25)23-19-20-13(2)16(26-19)17(24)21-14-6-4-3-5-7-14/h8-11,14H,3-7H2,1-2H3,(H,21,24)(H2,20,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEACDPUBPIAXPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=C(S2)C(=O)NC3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-cyclohexyl-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or interfere with cellular processes, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Substituent Variations in Thiazole Carboxamides

The target compound’s closest analogs differ in the carboxamide and ureido substituents. Key examples include:

Compound Name Carboxamide Substituent Ureido Substituent Molecular Formula Molecular Weight Key Reference
N-(4-methoxybenzyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide 4-methoxybenzyl p-tolyl C21H22N4O3S 410.5
2-(3-(3-chlorophenyl)ureido)-N-cycloheptyl-4-methylthiazole-5-carboxamide cycloheptyl 3-chlorophenyl C19H23ClN4O2S 406.9
N-allyl-3-benzyl-4-oxo-2-thioxothiazolidine-5-carboxamide allyl benzyl C15H15N3O2S2 333.4

Key Observations :

  • The 4-methoxybenzyl group in introduces electron-donating methoxy groups, which could improve solubility compared to cyclohexyl.
  • Ureido Substituent : The p-tolyl group (methyl-substituted phenyl) in the target compound offers moderate steric bulk and electron-donating effects, whereas 3-chlorophenyl () introduces electron-withdrawing chlorine, altering electronic interactions in binding pockets .

Core Heterocycle Modifications

The thiazole ring in the target compound contrasts with other heterocycles in analogs:

  • Thiadiazole Derivatives : Compounds like N-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide () replace the thiazole with a thiadiazole core, introducing additional sulfur atoms and altering ring geometry. This modification may affect hydrogen-bonding capacity and metabolic stability .
  • Thioxothiazolidine Systems : Analogs such as 2-(3-benzyl-4-oxo-2-thioxothiazolidin-5-yl)-N-cyclopentylacetamide () feature a thioxo group and a five-membered thiazolidine ring, which could enhance metal-binding properties (e.g., urease inhibition) but reduce stability under oxidative conditions .

Biological Activity

N-cyclohexyl-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide is a synthetic compound belonging to the thiazole class, known for its diverse biological activities. Thiazoles are heterocyclic compounds that often exhibit pharmacological properties, making them significant in medicinal chemistry. This article delves into the biological activity of this compound, summarizing findings from various studies and presenting data in tables for clarity.

Structural Characteristics

The compound features a thiazole ring, a ureido group, and a cyclohexyl moiety, which contribute to its potential biological effects. The molecular structure can be represented as follows:

N cyclohexyl 4 methyl 2 3 p tolyl ureido thiazole 5 carboxamide\text{N cyclohexyl 4 methyl 2 3 p tolyl ureido thiazole 5 carboxamide}

Antimicrobial Activity

Research indicates that thiazole derivatives possess notable antimicrobial properties. The presence of electron-withdrawing groups enhances their activity against various pathogens. For instance, studies have shown that thiazole derivatives exhibit significant activity against Candida albicans and Aspergillus niger, with Minimum Inhibitory Concentration (MIC) values ranging from 3.92 to 4.23 mM for certain derivatives .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget OrganismMIC (mM)
N-cyclohexyl-4-methyl...C. albicans3.92
N-cyclohexyl-4-methyl...A. niger4.01

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Preliminary studies suggest that this compound may inhibit cell proliferation through mechanisms such as tubulin polymerization inhibition.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
CCRF-CEM (Leukemia)0.124
NCI-H522 (Lung Cancer)3.81

The proposed mechanism of action for thiazole derivatives involves interaction with cellular targets such as enzymes or structural proteins. For example, some studies indicate that these compounds can act as inhibitors of acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases like Alzheimer’s .

Case Studies

  • Anticancer Activity : A study involving a series of thiazole derivatives demonstrated that modifications to the thiazole ring significantly affected their anticancer activity, with some compounds showing IC50 values as low as 21 nM against multiple cancer types .
  • Antimicrobial Efficacy : Another investigation highlighted the antimicrobial potential of thiazole derivatives against Gram-positive and Gram-negative bacteria, indicating that structural modifications could enhance their efficacy .

Q & A

Q. What are the established synthetic routes for N-cyclohexyl-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide, and what intermediates are critical?

Answer:

  • Route 1: Condensation of N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with N-phenylhydrazinecarboxamides in acetonitrile under reflux (1–3 minutes), followed by cyclization in DMF with iodine and triethylamine. Key intermediates include N-(2,2,2-trichloro-1-(2-(phenylcarbamatothioyl)hydrazine-1-carbothioamido)ethyl)carboxamides .
  • Route 2: Chloroacetylation of 2-amino-5-aryl-methylthiazole derivatives in dioxane with triethylamine and chloroacetyl chloride, yielding N-(5-aryl-methyl-1,3-thiazol-2-yl)-2-chloroacetamides .

Q. Which spectroscopic methods are essential for structural confirmation of this compound?

Answer:

  • 1H/13C NMR: To resolve the thiazole ring protons (δ 6.5–7.5 ppm), ureido NH signals (δ 8.0–9.5 ppm), and cyclohexyl carbons .
  • IR Spectroscopy: Confirms carboxamide C=O (1650–1700 cm⁻¹) and ureido N–H (3200–3400 cm⁻¹) stretches .
  • Mass Spectrometry: Validates molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Q. What in vitro assays are typically used for preliminary biological activity screening?

Answer:

  • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values .
  • Antimicrobial Screening: Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve cyclization efficiency during synthesis?

Answer:

  • Solvent Polarity: Use DMF to stabilize transition states during iodine-catalyzed cyclization .
  • Catalyst Loading: Adjust iodine concentration (0.5–1.0 equiv.) and reaction time (1–3 hours) while monitoring by TLC .
  • Stoichiometry: Optimize molar ratios of intermediates (e.g., 1:1.2 for carboxamide to hydrazine derivatives) to minimize side products .

Q. How do computational methods like DFT enhance understanding of this compound’s reactivity?

Answer:

  • Electronic Properties: DFT calculations predict HOMO-LUMO gaps, charge distribution on the thiazole ring, and nucleophilic/electrophilic sites, guiding derivatization strategies .
  • NMR Chemical Shifts: Simulated 13C NMR spectra (e.g., using Gaussian) correlate with experimental data to validate tautomeric forms .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC50 variability)?

Answer:

  • Standardized Protocols: Use identical cell lines (e.g., ATCC-validated), culture conditions, and reference compounds (e.g., doxorubicin) across studies .
  • Structural Analog Comparison: Test analogs with modified substituents (e.g., p-tolyl vs. 4-chlorophenyl) to isolate SAR trends .
  • Mechanistic Studies: Combine apoptosis assays (Annexin V/PI staining) with proteomic profiling to identify off-target effects .

Q. What strategies validate the compound’s stability under physiological conditions?

Answer:

  • pH-Dependent Stability: Incubate in buffers (pH 4.0–7.4) and monitor degradation via HPLC over 24–72 hours .
  • Metabolite Identification: Use LC-MS/MS to detect hydrolysis products (e.g., free carboxamide or urea fragments) in simulated gastric fluid .

Q. How can molecular docking elucidate its mechanism of action against therapeutic targets?

Answer:

  • Target Selection: Prioritize kinases (e.g., EGFR) or tubulin based on structural similarity to known thiazole inhibitors .
  • Docking Workflow: Use AutoDock Vina to simulate binding poses, followed by MD simulations (AMBER) to assess complex stability .
  • Validation: Correlate docking scores with experimental IC50 values and mutagenesis studies on key binding residues .

Methodological Notes

  • Data Contradiction Analysis: Cross-reference synthetic yields and bioactivity data across peer-reviewed studies, prioritizing protocols with detailed characterization (e.g., NMR purity >95%) .
  • Advanced Characterization: Employ X-ray crystallography for unambiguous structural confirmation, particularly for stereoisomers or polymorphs .

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